molecular formula C7H7N5O B13789946 4-(Methylamino)pteridin-6(5H)-one CAS No. 89792-54-1

4-(Methylamino)pteridin-6(5H)-one

Cat. No.: B13789946
CAS No.: 89792-54-1
M. Wt: 177.16 g/mol
InChI Key: PTRCJJGCSKJRIH-UHFFFAOYSA-N
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Description

4-(Methylamino)pteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pteridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diamino-6-(hydroxymethyl)pteridine with methylamine under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)pteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pteridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Pteridine oxides.

    Reduction: Reduced pteridine derivatives.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

4-(Methylamino)pteridin-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Methylamino)pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with nucleic acids and proteins, influencing various biological pathways.

Comparison with Similar Compounds

  • 2,4-Diamino-6-(hydroxymethyl)pteridine
  • Methotrexate
  • Aminopterin

Comparison: 4-(Methylamino)pteridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methotrexate and aminopterin, which are well-known antifolate drugs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

89792-54-1

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

4-(methylamino)-5H-pteridin-6-one

InChI

InChI=1S/C7H7N5O/c1-8-6-5-7(11-3-10-6)9-2-4(13)12-5/h2-3H,1H3,(H,12,13)(H,8,9,10,11)

InChI Key

PTRCJJGCSKJRIH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1NC(=O)C=N2

Origin of Product

United States

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